molecular formula C19H22N2O3S B2858564 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide CAS No. 1005301-23-4

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide

Cat. No. B2858564
CAS RN: 1005301-23-4
M. Wt: 358.46
InChI Key: RXHPESZZABFUHO-UHFFFAOYSA-N
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Description

“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide” is a complex organic compound. It contains a benzenesulfonyl group, a dihydroquinoline group, and a butanamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the benzenesulfonyl group, the dihydroquinoline group, and the butanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The benzenesulfonyl group is a sulfonyl group attached to a benzene ring, the dihydroquinoline group is a heterocyclic compound, and the butanamide group is a carboxamide group attached to a four-carbon chain .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzenesulfonyl group is a good leaving group, the dihydroquinoline group is aromatic and may undergo electrophilic substitution, and the butanamide group may participate in various reactions involving the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the polar sulfonyl and amide groups would likely make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide and its derivatives are synthesized through various chemical reactions, including amidation, and are characterized by techniques such as 1H-NMR and MS. The structural versatility of this compound allows for the generation of a diverse array of derivatives with potential biological activities (Chen Bin, 2015).

Anticancer Applications

Quinoline compounds, including those derived from this compound, have shown effective anticancer activity. Their modes of action involve the inhibition of various cellular processes such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. These compounds' synthetic versatility facilitates the exploration of their structure-activity relationships (SAR) to optimize anticancer efficacy (V. Solomon & H. Lee, 2011).

Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial properties. These studies aim to develop new compounds capable of combating microbial infections effectively. The synthesis and evaluation of these derivatives highlight the compound's potential as a base for creating effective antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Future Directions

The potential applications of this compound could be vast, depending on its biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals and agrochemicals .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-7-19(22)20-16-12-11-15-8-6-13-21(18(15)14-16)25(23,24)17-9-4-3-5-10-17/h3-5,9-12,14H,2,6-8,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHPESZZABFUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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